3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
Description
The compound 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a phenylmethanesulfonyl-piperazine moiety and at the 6-position with a pyrazole ring. This structural architecture confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research. Key characteristics include:
- Molecular formula: Estimated as C₁₉H₂₀N₆O₂S (based on analogs in ).
- Functional groups:
- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding.
- Piperazine-sulfonyl group: Enhances solubility and modulates receptor binding via sulfonyl electronegativity.
- Pyrazole substituent: Contributes to steric and electronic interactions with biological targets .
Potential applications span neuroprotection, anti-inflammatory activity, and enzyme modulation, inferred from structurally related compounds (e.g., ).
Propriétés
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c25-27(26,15-16-5-2-1-3-6-16)23-13-11-22(12-14-23)17-7-8-18(21-20-17)24-10-4-9-19-24/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILOXJHTCMKASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution with pyrazolyl group:
Attachment of phenylmethanesulfonylpiperazinyl group: This step may involve the reaction of the pyridazine derivative with phenylmethanesulfonyl chloride and piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or piperazinyl moieties.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially at the aromatic rings or nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Exploration of its binding affinity to various biological receptors.
Medicine
Drug Development: Investigation of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
Structural Variations and Substituent Effects
The table below highlights critical structural differences among analogs:
Key Observations:
- Sulfonyl Group Modifications: Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance metabolic stability but may reduce solubility.
- Pyrazole Modifications :
Physicochemical Properties
- Solubility :
- Metabolic Stability :
- Piperazine rings are susceptible to oxidative metabolism; electron-deficient aromatic sulfonyl groups (e.g., 4-chlorophenyl) slow degradation compared to alkylated variants .
Activité Biologique
The compound 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a notable member of the pyridazine family, which has attracted attention due to its potential biological activities, particularly as a kinase inhibitor. This article compiles diverse research findings and data on its biological activity, including its mechanisms of action, efficacy against various targets, and structure-activity relationships (SAR).
The primary mechanism of action for this compound involves inhibition of specific kinases, notably the c-Met receptor tyrosine kinase. c-Met plays a crucial role in various cellular processes, including proliferation, survival, and migration. Inhibition of c-Met has been associated with anti-cancer properties, making this compound a candidate for further investigation in oncology.
In Vitro Studies
Research has demonstrated that 3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine exhibits significant inhibitory effects on c-Met activity. In cell-based assays using human gastric cancer cell lines (Hs746T), the compound showed promising anti-proliferative effects.
| Compound | c-Met IC50 (µM) | Hs746T Cell Viability (%) |
|---|---|---|
| Test Compound | 0.5 | 30 |
| Control (Untreated) | - | 100 |
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features. The presence of the piperazine moiety is essential for binding affinity to the kinase domain, while the pyrazole and pyridazine rings contribute to overall stability and bioactivity.
Case Study 1: Inhibition of c-Met in Gastric Cancer
A study evaluated the anti-proliferative effects of this compound on gastric cancer cell lines. The results indicated that at concentrations around 0.5 µM, significant inhibition of cell growth was observed compared to untreated controls. The mechanism involved disruption of the signaling pathways mediated by c-Met.
Case Study 2: Kinase Selectivity Profile
Further investigations into the selectivity profile revealed that while the compound effectively inhibited c-Met, it also showed moderate activity against other kinases such as VEGFR and PDGFR. This profile suggests potential off-target effects that warrant further exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
